molecular formula C14H11N3O B14518182 3-Azido-2,2-diphenyloxirane CAS No. 62848-81-1

3-Azido-2,2-diphenyloxirane

Cat. No.: B14518182
CAS No.: 62848-81-1
M. Wt: 237.26 g/mol
InChI Key: NOSZGHPDXOUVIO-UHFFFAOYSA-N
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Description

3-Azido-2,2-diphenyloxirane is an epoxide derivative featuring an azido (-N₃) group at the 3-position and two phenyl groups at the 2,2-positions of the oxirane ring. The azido group confers reactivity for applications such as click chemistry, while the diphenyl substituents may enhance steric bulk and thermal stability. This article compares its hypothetical attributes with experimentally studied analogs, focusing on molecular structure, synthesis, and applications.

Properties

CAS No.

62848-81-1

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-azido-2,2-diphenyloxirane

InChI

InChI=1S/C14H11N3O/c15-17-16-13-14(18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

NOSZGHPDXOUVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,2-diphenyloxirane typically involves the azidation of 2,2-diphenyloxirane. One common method is the reaction of 2,2-diphenyloxirane with sodium azide (NaN₃) in the presence of a suitable solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,2-diphenyloxirane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products Formed:

Scientific Research Applications

3-Azido-2,2-diphenyloxirane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and as a reagent in organic synthesis.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials and polymers with unique properties

Mechanism of Action

The mechanism of action of 3-Azido-2,2-diphenyloxirane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-azido-2,2-diphenyloxirane and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
This compound (hypothetical) C₁₆H₁₃N₃O Azido, oxirane, diphenyl Potential synthetic intermediate
(S)-2-((S)-1-Azido-2-phenylethyl)oxirane C₁₀H₁₁N₃O Azido, oxirane, phenylethyl Chiral building block for drug synthesis
ABAMPA (Azido ester plasticizer) C₇H₁₀N₆O₂ Multiple azido, ester High-energy plasticizer for explosives
Ethyl 3-azido-2,2-difluoropropanoate C₅H₇F₂N₃O₂ Azido, ester, difluoro Fluorinated compound synthesis
AZddDAPR (Antiretroviral nucleoside) C₁₀H₁₂N₆O₃ Azido, nucleoside HIV inhibition (EC₅₀ = 0.02 μM)
Key Observations:
  • Azido Reactivity : All compounds utilize the azido group for applications ranging from bioconjugation (e.g., nucleosides ) to explosive formulations (e.g., ABAMPA ).

Thermal and Chemical Stability

  • ABAMPA demonstrates compatibility with nitrocellulose and glycidyl azide polymer (GAP), with decomposition temperatures >150°C .
  • Fluorinated analogs like ethyl 3-azido-2,2-difluoropropanoate exhibit enhanced stability due to electron-withdrawing fluorine substituents .

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